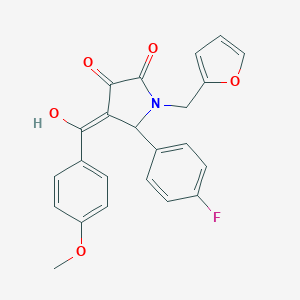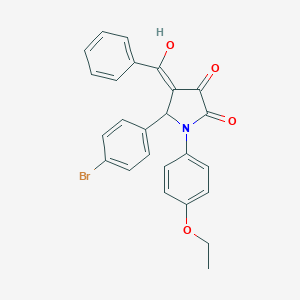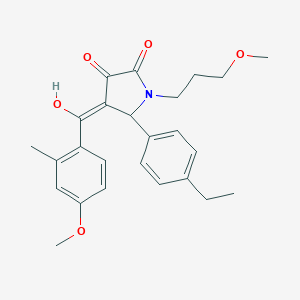![molecular formula C16H15Cl2N5S B266921 N-(2,3-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B266921.png)
N-(2,3-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is one of the most commonly prescribed medications for the treatment of pain, inflammation, and fever.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are responsible for causing pain, inflammation, and fever. By inhibiting the activity of COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemical and Physiological Effects:
Diclofenac has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the migration of leukocytes to the site of inflammation.
実験室実験の利点と制限
Diclofenac has several advantages for laboratory experiments. It is readily available and relatively inexpensive. It has been extensively studied and its mechanism of action is well understood. However, it also has some limitations. It is not suitable for all types of experiments, and its effects may vary depending on the experimental conditions.
将来の方向性
There are several future directions for research on Diclofenac. One area of research is the development of new formulations of Diclofenac that can improve its efficacy and reduce its side effects. Another area of research is the investigation of Diclofenac's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, more research is needed to fully understand the biochemical and physiological effects of Diclofenac and its mechanism of action.
合成法
Diclofenac is synthesized by the reaction of 2,3-dichlorobenzyl chloride with 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure Diclofenac.
科学的研究の応用
Diclofenac has been extensively studied for its various pharmacological effects. It has been found to be effective in the treatment of pain, inflammation, and fever. It has also been shown to have anti-tumor and anti-cancer properties. Diclofenac has been used in various scientific studies to investigate its potential as a therapeutic agent for various diseases.
特性
製品名 |
N-(2,3-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine |
|---|---|
分子式 |
C16H15Cl2N5S |
分子量 |
380.3 g/mol |
IUPAC名 |
N-[(2,3-dichlorophenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C16H15Cl2N5S/c17-14-8-4-5-12(15(14)18)11-19-9-10-24-16-20-21-22-23(16)13-6-2-1-3-7-13/h1-8,19H,9-11H2 |
InChIキー |
NRORYZBGSFFAQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=C(C(=CC=C3)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)




![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266850.png)

![(E)-{2-(2-ethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266855.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266860.png)
![(E)-(4-methoxy-2-methylphenyl){2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266861.png)

![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)
![(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate](/img/structure/B266866.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266867.png)